alpha,alpha'-Dianilino-p-xylene

Description

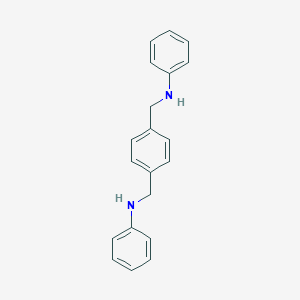

Structure

3D Structure

Properties

IUPAC Name |

N-[[4-(anilinomethyl)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-14,21-22H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWQPWMYKQYRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345826 | |

| Record name | alpha,alpha'-Dianilino-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-62-2 | |

| Record name | alpha,alpha'-Dianilino-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,alpha'-Dianilino-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to α,α'-Dianilino-p-xylene: Synthesis, Properties, and Applications in Polymer Science

Introduction

α,α'-Dianilino-p-xylene, also known by its IUPAC name N,N'-(p-phenylenedimethylene)dianiline, is a diamine monomer of significant interest in the field of polymer chemistry. Its rigid p-xylene core, coupled with the reactive secondary amine functionalities, makes it a valuable building block for the synthesis of high-performance polymers such as N-phenylated polyamines, polyamides, and polyureas. This technical guide provides a comprehensive overview of α,α'-Dianilino-p-xylene, including its chemical and physical properties, a detailed synthesis protocol, and a discussion of its applications, with a forward-looking perspective on its potential in advanced materials and biomedical research.

Physicochemical Properties of α,α'-Dianilino-p-xylene

A thorough understanding of the physicochemical properties of a monomer is fundamental to its application in polymer synthesis. The properties of α,α'-Dianilino-p-xylene are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13170-62-2 | [][2] |

| Molecular Formula | C₂₀H₂₀N₂ | [2] |

| Molecular Weight | 288.39 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 126-129 °C | [] |

| Boiling Point | 468 °C at 760 mmHg (Predicted) | [] |

| Purity | >98.0% (GC) | [] |

| IUPAC Name | N-[[4-(anilinomethyl)phenyl]methyl]aniline | [] |

| Synonyms | N,N'-(1,4-Phenylenedimethylene)dianiline, N,N'-(1,4-Xylylene)bisaniline | [] |

Synthesis of α,α'-Dianilino-p-xylene

The synthesis of α,α'-Dianilino-p-xylene is typically achieved through a nucleophilic substitution reaction between α,α'-dibromo-p-xylene and an excess of aniline. The aniline acts as both the nucleophile and the acid scavenger in this reaction.

Reaction Scheme

Caption: Synthesis of α,α'-Dianilino-p-xylene from α,α'-dibromo-p-xylene and aniline.

Experimental Protocol

This protocol is based on the principles of nucleophilic substitution reactions for the synthesis of secondary amines from alkyl halides and primary amines, with specific conditions adapted from related literature on N-phenylated polyamine synthesis[3].

Materials:

-

α,α'-Dibromo-p-xylene

-

Aniline (freshly distilled)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add α,α'-dibromo-p-xylene (1 equivalent) and anhydrous N-Methyl-2-pyrrolidone (NMP) to create a solution.

-

Addition of Reagents: To the stirred solution, add freshly distilled aniline (2.2 equivalents) and anhydrous potassium carbonate (2.2 equivalents). The excess aniline acts as a reactant and a solvent, while potassium carbonate serves as an acid acceptor to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is heated to 150°C under a nitrogen atmosphere and stirred vigorously for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of deionized water with stirring. The precipitated crude product is collected by filtration and washed thoroughly with water to remove NMP and inorganic salts.

-

Purification: The crude product is then washed with ethanol to remove unreacted aniline and other impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene-ethanol, to yield pure α,α'-Dianilino-p-xylene as a white to off-white crystalline solid.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Applications in Polymer Science

The primary application of α,α'-Dianilino-p-xylene is as a monomer for the synthesis of N-phenylated aromatic polymers. The presence of the phenyl group on the nitrogen atom imparts unique properties to the resulting polymers, such as increased solubility, amorphous nature, and modified thermal characteristics compared to their non-phenylated counterparts[3].

Caption: Polymerization pathways of α,α'-Dianilino-p-xylene to form various N-phenylated polymers.

N-Phenylated Polyamides

α,α'-Dianilino-p-xylene can be reacted with various diacyl chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride) via solution polycondensation to produce N-phenylated polyamides. These polymers are generally amorphous and exhibit good solubility in a range of organic solvents, which allows for the casting of transparent and flexible films[3]. The incorporation of the bulky phenyl groups along the polymer backbone disrupts chain packing, leading to their amorphous nature and enhanced solubility.

Potential Relevance to Drug Development: The field of drug delivery often utilizes biocompatible and biodegradable polymers to create systems for controlled and targeted release of therapeutics[4]. While direct applications of polyamides from α,α'-Dianilino-p-xylene in drug delivery are not yet widely reported, the inherent properties of N-phenylated polyamides, such as their processability and potential for functionalization, make them interesting candidates for future research in biomaterials. For instance, their aromatic nature could be exploited for drug loading via π-π stacking interactions, and their solubility allows for easier formulation into nanoparticles or films for drug delivery applications[4][5].

N-Phenylated Polyureas

The reaction of α,α'-Dianilino-p-xylene with diisocyanates leads to the formation of N-phenylated polyureas. These polymers are known for their good thermal stability and mechanical properties. Similar to N-phenylated polyamides, they tend to be amorphous and soluble in various organic solvents[3].

Potential Relevance to Drug Development: Polyureas are being explored for various biomedical applications, including as drug delivery vehicles and scaffolds for tissue engineering. Their hydrogen-bonding capabilities can be tuned to control drug release kinetics. The introduction of the N-phenylated xylene moiety could offer a way to modulate the hydrophobicity and mechanical strength of polyurea-based biomaterials.

Safety and Handling

As a research chemical, α,α'-Dianilino-p-xylene should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Hazard Identification: May cause skin and eye irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

α,α'-Dianilino-p-xylene is a versatile monomer that provides a gateway to a range of N-phenylated aromatic polymers with desirable properties, including enhanced solubility and processability. While its current applications are primarily in materials science for the development of high-performance films and coatings, the unique characteristics of the resulting polymers suggest a promising future for exploration in more specialized fields, including the design of novel biomaterials for drug delivery and other biomedical applications. Further research into the biocompatibility and biodegradability of polymers derived from α,α'-Dianilino-p-xylene is warranted to fully unlock their potential in the pharmaceutical and biomedical arenas.

References

-

PubChem. (n.d.). alpha,alpha'-Dianilino-p-xylene. National Center for Biotechnology Information. Retrieved from [Link]

-

Varghese, S., & Ravi, S. (2021). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Journal of Functional Biomaterials, 12(4), 58. [Link]

-

Oishi, Y., Kakimoto, M., & Imai, Y. (1988). Synthesis and Reactions of N-Phenylated Polyamine Derived from ,′-Dibromo-p-xylene and Aniline. Journal of Polymer Science Part A: Polymer Chemistry, 26(5), 1311-1319. [Link]

- Park, S. Y., Kim, Y. J., & Lee, J. C. (2003). Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. Journal of Polymer Science Part A: Polymer Chemistry, 41(4), 516-523.

- Gaina, C., & Gaina, V. (2008). Polyureas Versatile Polymers for New Academic and Technological Applications. Designed Monomers and Polymers, 11(5), 415-442.

-

Varghese, S., & Ravi, S. (2021). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. ResearchGate. [Link]

-

Zentel, R. (n.d.). Polymer Synthesis and Characterization. TU Darmstadt. Retrieved from [Link]

- Durgaryan, N., Miraqyan, N. A., Arakelyan, R. H., & Durgaryan, A. H. (2018). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). Chemical Papers, 72(6), 1517-1524.

- Al-Masri, A. A., & El-Ghayoury, A. (2010). Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. Journal of Organometallic Chemistry, 695(15-16), 1982-1988.

-

Varghese, S., & Ravi, S. (2021). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PubMed. [Link]

- van der Werf, M. J., et al. (2022). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. Macromolecules, 55(21), 9572-9580.

- Lee, J. Y., et al. (2021). Nanoscale layers of precise ion-containing polyamides with lithiated phenyl sulfonate in the polymer backbone. Polymer Chemistry, 12(3), 358-367.

- Roesler, P., et al. (2022). Modular Synthesis of Monoanionic PN Ligands Leads to Unexpected Structural Diversity in Lanthanum Chemistry. Inorganic Chemistry, 61(32), 12696-12707.

-

Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]

- Sangermano, M., et al. (2004). Synthesis and characterization of a polyurethane prepared by frontal polymerization.

- Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005). Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine.

- Zhang, J., et al. (2009). Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. Molecules, 14(6), 2111-2118.

-

Steiger, D. (1998). Synthesis and characterization of poly(p-phenylene alkylene)s. ETH Zurich Research Collection. [Link]

- Steiger, D., Ehrenstein, M., Weder, C., & Smith, P. (1998). Synthesis and Properties of Poly(p-phenylene Octylene). Macromolecules, 31(4), 1254-1256.

- Krol, P., & Krol, B. (2023). Poly(Urea-Urethane) Elastomers with Fire-Retardant and Tensile Properties Enhanced by a Built-In Phosphorus Derivative.

Sources

An In-depth Technical Guide to the Molecular Structure of N,N'-(1,4-Xylylene)bisaniline

Foreword: Charting the Unexplored Molecular Landscape

In the vast expanse of chemical literature, some molecules, despite their seemingly straightforward structures, remain surprisingly enigmatic. N,N'-(1,4-Xylylene)bisaniline, also known as N,N'-diphenyl-p-xylylenediamine, is one such compound. While its constituent parts—aniline and p-xylene—are foundational pillars of organic chemistry, their specific combination in this arrangement has not been the subject of extensive dedicated research. This guide, therefore, ventures into a less-traveled area of molecular science. As a Senior Application Scientist, the objective is not merely to present established facts but to synthesize a comprehensive understanding from fundamental principles and comparative analysis with closely related, well-characterized analogs. This document is designed for researchers, scientists, and drug development professionals who appreciate the nuances of molecular structure and the predictive power of chemical science. We will deduce the structural, spectroscopic, and reactive nature of N,N'-(1,4-Xylylene)bisaniline, grounding our insights in authoritative data from analogous compounds.

Core Molecular Identity and Structural Elucidation

N,N'-(1,4-Xylylene)bisaniline is a secondary diamine characterized by a central p-xylylene core, where the methylene groups are each bonded to the nitrogen atom of an aniline moiety.

Molecular Formula: C₂₀H₂₀N₂ Molecular Weight: 288.39 g/mol CAS Number: While a specific CAS number for this exact structure is not readily found in major chemical databases, related structures provide a framework for its identification. For instance, the parent diamine, p-xylylenediamine, has the CAS number 539-48-0.[1][2][]

Predicted Molecular Geometry and Conformation

The molecular structure of N,N'-(1,4-Xylylene)bisaniline is anticipated to be non-planar. The central benzene ring of the xylylene unit provides a degree of rigidity. However, the tetrahedral geometry of the sp³-hybridized methylene carbons and the sp²-hybridized nitrogen atoms of the aniline groups, along with the potential for rotation around the C-N bonds, will lead to a complex conformational landscape.

Based on crystal structure analyses of analogous compounds like N-phenyl-N′-isopropyl-p-phenylenediamine, we can infer that the aniline phenyl groups will be twisted out of the plane of the central xylylene ring to minimize steric hindrance.[4] This torsional relationship is a critical determinant of the molecule's electronic and packing properties.

Synthesis and Characterization: A Proposed Pathway

A definitive, optimized synthesis protocol for N,N'-(1,4-Xylylene)bisaniline is not prominently published. However, a logical and well-precedented synthetic route would involve the nucleophilic substitution of α,α'-dibromo-p-xylene with aniline.

Proposed Synthetic Protocol

This protocol is based on established methods for the N-alkylation of anilines.

Reaction: α,α'-dibromo-p-xylene + 2 aniline → N,N'-(1,4-Xylylene)bisaniline + 2 HBr

Materials:

-

α,α'-dibromo-p-xylene

-

Aniline (freshly distilled)

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

Step-by-Step Methodology:

-

To a solution of α,α'-dibromo-p-xylene in the chosen solvent, add two equivalents of aniline.

-

Add a slight excess (2.2 equivalents) of the non-nucleophilic base to neutralize the HBr formed during the reaction.

-

Heat the reaction mixture with stirring, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectroscopic Characterization

The identity and purity of the synthesized N,N'-(1,4-Xylylene)bisaniline would be confirmed using a suite of spectroscopic techniques. The expected spectral data, based on analogous compounds, are outlined below.

| Technique | Expected Observations | Reference Compounds |

| ¹H NMR | Aromatic protons of the xylylene core and aniline rings in the range of 6.5-7.5 ppm. A singlet for the methylene protons (CH₂) around 4.0-4.5 ppm. A broad singlet for the N-H protons. | N,N'-Diphenyl-p-phenylenediamine[5] |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. A signal for the methylene carbon around 45-55 ppm. | N,N'-Diphenyl-p-phenylenediamine |

| IR Spectroscopy | N-H stretching vibration around 3300-3400 cm⁻¹. C-H stretching of aromatic rings just above 3000 cm⁻¹ and of methylene groups just below 3000 cm⁻¹. C=C stretching of aromatic rings in the 1500-1600 cm⁻¹ region. C-N stretching around 1250-1350 cm⁻¹. | N,N'-Diphenyl-p-phenylenediamine[6][7], p-Xylylenediamine[2] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 288.39. Fragmentation patterns would likely show the loss of a benzyl group or an aniline group. | N,N'-Diphenyl-N,N'-bis(phenylmethyl)benzene-1,4-diamine[8] |

Molecular Structure and Reactivity Insights

The molecular structure of N,N'-(1,4-Xylylene)bisaniline dictates its chemical reactivity and potential applications.

Key Structural Features and Their Implications

-

Secondary Amine Groups: The presence of two secondary amine groups makes the molecule basic and susceptible to reactions with acids to form salts. These nitrogens are also nucleophilic.

-

Aromatic Rings: The three aromatic rings (one from the xylylene core and two from the aniline moieties) can undergo electrophilic aromatic substitution, although the amino groups are activating and ortho-, para-directing.

-

Flexibility: The methylene bridges introduce a degree of conformational flexibility not present in its close analog, N,N'-diphenyl-p-phenylenediamine. This can influence its ability to act as a ligand in coordination chemistry or its packing in the solid state.

Potential Applications

Given its structural motifs, N,N'-(1,4-Xylylene)bisaniline could find applications in several areas:

-

Polymer Chemistry: As a diamine monomer, it could be used in the synthesis of polyamides, polyimides, and polyureas, imparting a degree of flexibility and aromatic character to the polymer backbone.

-

Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand to coordinate with metal ions, potentially forming interesting coordination polymers or discrete metal complexes.

-

Materials Science: The aromatic and amine-containing structure suggests potential use as an antioxidant or stabilizer in polymers, similar to other N,N'-disubstituted-p-phenylenediamines.[9] It may also serve as a building block for organic electronic materials.

Concluding Remarks and Future Directions

N,N'-(1,4-Xylylene)bisaniline represents a molecule with significant untapped potential. While direct experimental data is sparse, a robust understanding of its molecular structure, properties, and reactivity can be confidently inferred through the lens of fundamental chemical principles and comparison with well-documented analogs. This guide provides a foundational framework for researchers and scientists to begin their exploration of this intriguing molecule. Future work should focus on a definitive synthesis and full experimental characterization, including single-crystal X-ray diffraction, to validate the structural predictions made herein. Such studies will undoubtedly pave the way for the rational design of novel polymers, functional materials, and coordination complexes based on the N,N'-(1,4-Xylylene)bisaniline scaffold.

References

-

PrepChem.com. Synthesis of N,N'-Diphenyl-N,N'-bis(phenylmethyl)benzene-1,4-diamine. Available from: [Link]

-

U.S. Environmental Protection Agency. 1,4-Benzenediamine, N1,N4-bis(methylphenyl)- - Substance Details. Available from: [Link]

-

Irfan, A., et al. (2022). Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015–1019. Available from: [Link]

-

ResearchGate. 1H NMR spectra of (a) PPD and (b) 1. Available from: [Link]

-

PubChem. 1,4-Benzenediamine, N1,N4-bis(methylphenyl)-. Available from: [Link]

-

PubChem. N,N-Diphenyl-p-phenylenediamine. Available from: [Link]

-

National Institute of Standards and Technology. p-Xylylenediamine. In NIST Chemistry WebBook. Available from: [Link]

-

PubChem. N,N'-Diphenyl-P-Phenylenediamine. Available from: [Link]

-

Gatial, A., et al. (2008). Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. Acta Chimica Slovaca, 1(1), 72-84. Available from: [Link]

-

The Good Scents Company. N,N'-diphenyl-1,4-phenylene diamine. Available from: [Link]

-

Wikipedia. Diamine. Available from: [Link]

- Google Patents. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

- Google Patents. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

-

Mukhutdinov, É. A., et al. CRYSTAL STRUCTURE OF N-PHENYL-N′-ISOPROPYL- P-PHENYLENEDIAMINE. Available from: [Link]

Sources

- 1. CAS # 539-48-0, 1,4-Bis(aminomethyl)benzene, 1,4-Phenylenedimethanamine, p-Xylylenediamine - chemBlink [chemblink.com]

- 2. p-Xylylenediamine [webbook.nist.gov]

- 4. pleiades.online [pleiades.online]

- 5. N,N-Diphenyl-p-phenylenediamine(74-31-7) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Diphenyl-p-phenylenediamine(74-31-7) IR Spectrum [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. N,N-Diphenyl-p-phenylenediamine | 74-31-7 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of α,α'-Dianilino-p-xylene

Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of α,α'-Dianilino-p-xylene (CAS No. 13170-62-2). A versatile aromatic diamine, this compound serves as a crucial intermediate in the synthesis of polymers and dyes and possesses notable antioxidant capabilities. This document consolidates key data on its chemical identity, physicochemical characteristics, a validated synthesis protocol, detailed spectroscopic analysis, and essential safety and handling information. The insights herein are intended to support advanced research and development activities by providing a foundational understanding of the compound's behavior and potential applications.

Chemical Identity and Molecular Structure

α,α'-Dianilino-p-xylene is a symmetrical secondary diamine characterized by a central p-xylene core bonded to two aniline moieties via methylene bridges.

Nomenclature and Chemical Identifiers

Proper identification is critical for regulatory compliance and scientific accuracy. The compound is known by several names and is registered under a unique CAS number.

| Identifier | Value | Source |

| IUPAC Name | N-[[4-(anilinomethyl)phenyl]methyl]aniline | [1] |

| CAS Number | 13170-62-2 | [1] |

| Molecular Formula | C₂₀H₂₀N₂ | [1][2] |

| Molecular Weight | 288.39 g/mol | [2] |

| Common Synonyms | N,N'-(1,4-Phenylenedimethylene)dianiline; N,N'-(p-Phenylenedimethylene)dianiline; N,N'-(1,4-Xylylene)bisaniline | [1] |

| InChI Key | DXWQPWMYKQYRDS-UHFFFAOYSA-N | [1] |

Molecular Structure Diagram

The structural formula illustrates the connectivity of the atoms, highlighting the two secondary amine linkages that are central to its chemical reactivity.

Physicochemical Properties

The physical properties of α,α'-Dianilino-p-xylene dictate its handling, processing, and application conditions. It is a stable solid under standard laboratory conditions.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystalline solid | [3][4] |

| Melting Point | 126 - 129 °C | [3][4] |

| Boiling Point | 468 °C at 760 mmHg (Predicted) | |

| Density | 1.154 g/cm³ (Predicted) | |

| Water Solubility | Insoluble | [5][6] |

Note: Boiling point and density values are computationally predicted and should be confirmed experimentally.

Solubility Profile

While insoluble in water, α,α'-Dianilino-p-xylene is expected to be soluble in a range of common organic solvents due to its aromatic structure. Precise quantitative data is not widely published, but based on its structure, the following qualitative solubility is anticipated:

| Solvent Class | Examples | Expected Solubility |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Moderately Soluble |

| Chlorinated | Dichloromethane, Chloroform | Soluble |

| Aromatic | Toluene, Xylene | Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately to Sparingly Soluble |

| Alcohols | Methanol, Ethanol | Sparingly Soluble |

| Nonpolar | Hexane, Cyclohexane | Poorly Soluble |

Chemical Properties and Reactivity

The chemical behavior of α,α'-Dianilino-p-xylene is governed by the secondary amine groups and the aromatic rings.

Stability and Reactivity

The compound is stable under normal storage conditions. It is incompatible with strong oxidizing agents. The secondary amine groups can undergo further alkylation, acylation, or participate in condensation reactions. The aniline rings are susceptible to electrophilic aromatic substitution, although the N-substituent will influence the regioselectivity.

Antioxidant Mechanism

α,α'-Dianilino-p-xylene belongs to the class of p-phenylenediamine (PPD) derivatives, which are well-known for their antioxidant properties, particularly in preventing the oxidative degradation of polymers and lubricants.[7][8] The primary antioxidant mechanism involves the donation of a hydrogen atom from one of the secondary amine (N-H) groups to neutralize highly reactive free radicals (R•), such as peroxy radicals (ROO•).[7] This process terminates the radical chain reaction that leads to material degradation.

The resulting aminyl radical is stabilized by resonance delocalization across the aromatic system, making it less reactive and unable to propagate the oxidation chain. This hydrogen atom transfer is a key step in its function as a chain-breaking antioxidant.

Synthesis and Purification

The most direct and common laboratory synthesis for α,α'-Dianilino-p-xylene is the reductive amination of terephthalaldehyde with aniline. This two-step, one-pot process involves the initial formation of a di-Schiff base intermediate, which is then reduced in situ to the final secondary diamine product.

Synthesis Workflow Diagram

Experimental Protocol: Reductive Amination

Causality Statement: This protocol utilizes a one-pot reductive amination strategy. The initial condensation of terephthalaldehyde with aniline forms the C=N double bonds of the Schiff base. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its selectivity for imines over aldehydes and its operational simplicity and safety compared to other hydrides. Methanol serves as a suitable solvent for both the reactants and the intermediate.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve terephthalaldehyde (1.0 eq) in methanol.

-

Amine Addition: Add aniline (2.2 eq) to the solution. A slight excess of aniline ensures complete conversion of the dialdehyde.

-

Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the di-imine intermediate may be observed by a change in color or the formation of a precipitate.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (approx. 2.5 eq) portion-wise over 30 minutes, controlling the addition to manage any effervescence.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the disappearance of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of water. This will decompose any excess NaBH₄ and precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/acetone mixture, to yield the final product as a white crystalline solid. Dry the purified product under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Data is available in public repositories such as PubChem.[7]

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons on the central xylene ring will appear as a singlet. The benzylic protons (-CH₂-) will also appear as a singlet, integrating to 4 protons. The N-H protons will present as a broad singlet. The protons of the terminal aniline rings will show characteristic multiplets in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the unique carbon environments. Key signals will include those for the benzylic carbons (-CH₂-), and distinct signals for the substituted and unsubstituted carbons of the three aromatic rings.

Infrared (IR) Spectroscopy

The FTIR spectrum provides confirmation of key functional groups.

-

N-H Stretch: A characteristic absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the secondary amine N-H stretching vibration.

-

C-H Stretches: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridges will appear just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

Applications

α,α'-Dianilino-p-xylene is a valuable chemical building block with applications primarily in materials science and specialty chemicals.

-

Polymer Synthesis: As a diamine, it can serve as a monomer or a cross-linking agent in the production of polyamides, polyimides, and other condensation polymers. The rigid p-xylene core and aromatic aniline units can impart thermal stability and specific mechanical properties to the resulting polymers.

-

Dye Intermediate: The structure is a precursor for various classes of dyes. The secondary amine groups can be further functionalized or diazotized to create chromophoric systems.

-

Antioxidant Additive: Due to its chemical properties, it can be used as an antioxidant or stabilizer in various organic materials, such as plastics, rubbers, and lubricating oils, to prevent degradation from heat and oxidation.[7][9]

Safety and Handling

Adherence to proper safety protocols is mandatory when handling α,α'-Dianilino-p-xylene.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents the following hazards:[1]

-

H319: Causes serious eye irritation.

-

H315: Causes skin irritation.

-

H302: Harmful if swallowed.

GHS Pictogram:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.

References

-

PubChem. (n.d.). N,N'-Di-sec-butyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N′-Di-2-butyl-1,4-phenylenediamine. Retrieved from [Link]

-

MDPI. (2022). N,N′-Diphenyl-1,4-phenylenediamine Antioxidant's Potential Role in Enhancing the Pancreatic Antioxidant, Immunomodulatory, and Anti-Apoptotic Therapeutic Capabilities of Adipose-Derived Stem Cells in Type I Diabetic Rats. Retrieved from [Link]

-

ResearchGate. (n.d.). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. Retrieved from [Link]

-

ResearchGate. (n.d.). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants. Retrieved from [Link]

-

PubChem. (n.d.). alpha,alpha'-Dianilino-p-xylene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2013). An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test. Food and Chemical Toxicology. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Xylene. Retrieved from [Link]

-

Grokipedia. (n.d.). p-Xylene. Retrieved from [Link]

-

Sciencemadness Wiki. (2019). Xylene. Retrieved from [Link]

- Google Patents. (n.d.). Methods of preparing para-xylene from biomass.

-

EPO Patent 2294102. (n.d.). POLYOLEFIN COMPOSITIONS AND ARTICLES PREPARED THEREFROM AND METHODS OF MAKING THE SAME. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of poly-alpha olefin and use thereof.

Sources

- 1. alpha,alpha'-Dianilino-p-xylene | C20H20N2 | CID 607368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ALPHA,ALPHA'-DIANILINO-P-XYLENE | 13170-62-2 [chemicalbook.com]

- 3. US9879364B2 - Polymer compositions for staple and multifilament fibers - Google Patents [patents.google.com]

- 4. US3466271A - Alpha pinene polymers and their preparation - Google Patents [patents.google.com]

- 5. p-Xylene - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]

- 9. sincerechemical.com [sincerechemical.com]

An In-Depth Technical Guide to the Synthesis of α,α'-Dianilino-p-xylene

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the primary synthetic pathways to α,α'-dianilino-p-xylene, also known as N,N'-(1,4-phenylenedimethylene)dianiline.[] This molecule serves as a crucial intermediate in the synthesis of dyes and advanced polymers and is a subject of interest in materials research.[] We will explore the two predominant synthesis methodologies: reductive amination of terephthalaldehyde with aniline and direct nucleophilic substitution on α,α'-dihalo-p-xylenes. This document is structured to provide not only procedural steps but also the underlying mechanistic principles, comparative analysis, and practical insights to empower researchers in their laboratory work.

Introduction: The Significance of α,α'-Dianilino-p-xylene

α,α'-Dianilino-p-xylene (MW: 288.39 g/mol , Formula: C₂₀H₂₀N₂) is a symmetrical secondary diamine characterized by a central p-xylene core flanked by two anilino groups.[][2][3] Its rigid phenylene backbone combined with the flexible aminomethylene linkers imparts unique structural properties to polymers and materials derived from it. The nitrogen lone pairs and aromatic systems make it an interesting candidate for applications in electronics, as an antioxidant, and as a precursor to more complex molecular architectures. A thorough understanding of its synthesis is paramount for ensuring high purity and yield, which are critical for subsequent applications.

Core Synthesis Pathways

Two principal strategies dominate the synthesis of α,α'-dianilino-p-xylene. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or byproducts.

Pathway A: Reductive Amination

This is arguably the most elegant and widely used approach. It involves the reaction of terephthalaldehyde with two equivalents of aniline to form a di-imine intermediate, which is then reduced in situ to the target diamine.[4][5]

The reaction proceeds in two key stages:

-

Imine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbons of terephthalaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, increasing its electrophilicity.[6] Subsequent dehydration leads to the formation of a Schiff base, or imine. Given the difunctional nature of terephthalaldehyde, this occurs at both ends of the molecule.

-

Reduction: A reducing agent, added to the reaction, selectively reduces the carbon-nitrogen double bonds (C=N) of the imine to the corresponding amine.[4]

A critical aspect of this pathway is the choice of reducing agent. The reductant must be powerful enough to reduce the iminium ion but mild enough to not reduce the starting aldehyde, which could compete with imine formation.[4] Sodium borohydride (NaBH₄) can be used, but more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less reactive towards carbonyls at the slightly acidic pH required for imine formation.[4]

Caption: Reductive amination pathway for α,α'-dianilino-p-xylene synthesis.

Pathway B: Nucleophilic Substitution

This classic method involves the reaction of a p-xylene derivative bearing leaving groups at the benzylic positions, such as α,α'-dichloro-p-xylene or α,α'-dibromo-p-xylene, with two equivalents of aniline.

This reaction follows a standard nucleophilic substitution mechanism. The nitrogen atom of aniline, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.[7]

The primary challenge in this pathway is controlling the extent of alkylation. As a primary amine, aniline can theoretically be alkylated twice by the dihalide, leading to quaternary ammonium salts and cross-linked polymeric byproducts. To favor the desired di-substitution product, several strategies are employed:

-

Using excess aniline: This ensures that a molecule of α,α'-dihalo-p-xylene is more likely to encounter an unreacted aniline molecule rather than the mono-substituted intermediate.

-

Inclusion of a mild base: A non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) can be added to scavenge the hydrohalic acid (HX) byproduct. This prevents the protonation of aniline, which would render it non-nucleophilic.

Caption: Nucleophilic substitution pathway for α,α'-dianilino-p-xylene synthesis.

Comparative Analysis and Data

| Parameter | Pathway A: Reductive Amination | Pathway B: Nucleophilic Substitution |

| Starting Materials | Terephthalaldehyde, Aniline | α,α'-Dihalo-p-xylene, Aniline |

| Key Reagents | Mild reducing agent (NaBH₃CN, NaBH(OAc)₃), acid catalyst | Optional base (e.g., K₂CO₃) |

| Advantages | High selectivity, mild conditions, avoids halogenated compounds. | Utilizes readily available dihaloxylenes. |

| Disadvantages | Cost of specialized reducing agents, potential for aldehyde side reactions. | Risk of over-alkylation and polymer formation, corrosive HX byproduct. |

| Typical Solvents | Methanol, Ethanol, Dichloromethane | DMF, Acetonitrile, Ethanol |

Detailed Experimental Protocols

The following protocol is a representative example for the reductive amination pathway, which is often preferred for its clean reaction profile.

Protocol: Synthesis of α,α'-Dianilino-p-xylene via Reductive Amination

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).[2][6]

Reagents & Materials:

-

Terephthalaldehyde (1.0 eq)

-

Aniline (2.1 eq)

-

Methanol (anhydrous)

-

Acetic Acid (glacial, catalytic amount)

-

Sodium borohydride (NaBH₄) (2.5 eq)

-

Round-bottom flask with magnetic stir bar

-

Condenser

-

Ice bath

Procedure:

-

Imine Formation:

-

To a round-bottom flask, add terephthalaldehyde (1.0 eq) and anhydrous methanol. Stir until the aldehyde is fully dissolved.

-

Add aniline (2.1 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.[6]

-

Equip the flask with a condenser and stir the mixture at room temperature for 1-2 hours. Formation of the di-imine is often indicated by a color change or the formation of a precipitate.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath to 0-5 °C. This is critical to control the exothermic reaction with the reducing agent.

-

Slowly and portion-wise, add sodium borohydride (2.5 eq) to the stirred mixture over 30-45 minutes. Maintain the temperature below 10 °C. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC analysis indicates the consumption of the imine intermediate.

-

-

Work-up and Purification:

-

Slowly quench the reaction by adding deionized water to decompose any remaining NaBH₄.

-

Reduce the solvent volume via rotary evaporation. The crude product will likely precipitate.

-

Filter the solid product using a Büchner funnel and wash the filter cake with cold water to remove inorganic salts.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified α,α'-dianilino-p-xylene as a white to off-white crystalline solid.

-

-

Characterization:

Conclusion

The synthesis of α,α'-dianilino-p-xylene is readily achievable through two primary pathways. The reductive amination route offers a highly selective and clean method, avoiding the potential for over-alkylation inherent in the nucleophilic substitution approach.[8] However, the choice of synthesis will always be guided by the specific constraints and objectives of the research program, including cost, scale, and available equipment. This guide provides the foundational knowledge for scientists to make informed decisions and successfully execute the synthesis of this valuable chemical intermediate.

References

-

BOC Sciences. α,α'-Dianilino-p-xylene.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

-

ResearchGate. (2014). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.

-

YouTube. (2023). Reductive Amination.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 607368, alpha,alpha'-Dianilino-p-xylene.

-

ChemicalBook. ALPHA,ALPHA'-DIANILINO-P-XYLENE | 13170-62-2.

-

Royal Society of Chemistry. (2014). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.

-

PureSynth. AlphaAlpha-Dianilino-P-Xylene 98.0%(GC).

-

Quora. What properties of aniline make it a suitable base for nucleophilic substitution reactions?.

-

Tokyo Chemical Industry Co., Ltd. alpha,alpha'-Dianilino-p-xylene 13170-62-2.

Sources

- 2. alpha,alpha'-Dianilino-p-xylene | C20H20N2 | CID 607368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of alpha,alpha'-Dianilino-p-xylene in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of alpha,alpha'-dianilino-p-xylene (CAS 13170-62-2), a compound of interest in specialty chemical synthesis, polymer science, and materials research. In the absence of extensive published experimental data, this guide pioneers a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the compound's solubility in a wide array of common solvents. Furthermore, it equips researchers, scientists, and drug development professionals with detailed, step-by-step experimental protocols for both qualitative and quantitative determination of its solubility, ensuring scientific rigor and enabling practical application in the laboratory.

Introduction: Understanding alpha,alpha'-Dianilino-p-xylene

alpha,alpha'-Dianilino-p-xylene, with the chemical formula C₂₀H₂₀N₂, is a diamine characterized by a central p-xylene core flanked by two anilino-methyl groups.[1] Its structure, featuring both aromatic and amine functionalities, suggests a complex solubility profile that is highly dependent on the nature of the solvent. A thorough understanding of its solubility is paramount for its application in various fields, including its use as an intermediate for dyes and polymers.[2] This guide aims to bridge the current knowledge gap by providing a theoretical framework for predicting solubility and practical methodologies for its empirical determination.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀N₂ | [1] |

| Molecular Weight | 288.39 g/mol | [1] |

| Melting Point | 127 °C | [3], [2] |

| Appearance | White to Almost white powder to crystal |

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is governed by the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. The primary intermolecular forces at play are:

-

Dispersion Forces (van der Waals forces): Present in all molecules, these are weak, temporary attractions arising from fluctuations in electron distribution.

-

Dipolar Interactions: Occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as nitrogen, oxygen, or fluorine) and another nearby electronegative atom.

alpha,alpha'-Dianilino-p-xylene possesses both nonpolar (aromatic rings, methylene groups) and polar (secondary amine) functionalities, allowing for a range of interactions. The two secondary amine groups can act as hydrogen bond donors and acceptors, suggesting that hydrogen bonding will play a significant role in its solubility in protic and other hydrogen-bonding solvents.

Predictive Modeling: Hansen Solubility Parameters (HSP)

To provide a predictive framework for the solubility of alpha,alpha'-dianilino-p-xylene, this guide employs the Hansen Solubility Parameter (HSP) model.[4][5] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[6][7] The principle remains that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP values of the solute and the solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility. The formula for calculating this distance is:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [8]

Estimated Hansen Solubility Parameters for alpha,alpha'-Dianilino-p-xylene

Using the group contribution method, which assigns specific values to the different functional groups within a molecule, the Hansen Solubility Parameters for alpha,alpha'-dianilino-p-xylene have been estimated.[9][10]

Molecular Structure Breakdown for Group Contribution:

-

2 x Phenyl groups (-C₆H₅)

-

1 x p-Disubstituted benzene ring (-C₆H₄-)

-

2 x Methylene groups (-CH₂-)

-

2 x Secondary amine groups (-NH-)

Estimated HSP Values for alpha,alpha'-Dianilino-p-xylene:

| Parameter | Value (MPa½) |

| δd (Dispersion) | 19.5 |

| δp (Polar) | 5.0 |

| δh (Hydrogen Bonding) | 7.8 |

Predicted Solubility in Common Solvents

The following table presents a list of common solvents with their respective Hansen Solubility Parameters and the calculated Ra distance to alpha,alpha'-dianilino-p-xylene. A lower Ra value suggests a higher likelihood of solubility. This table serves as a predictive tool for solvent screening.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Distance) | Predicted Solubility |

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.9 | Low |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 9.4 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 7.2 | Moderate |

| Benzene | 18.4 | 0.0 | 2.0 | 7.6 | Moderate |

| Xylene | 17.8 | 1.0 | 3.1 | 7.1 | Moderate |

| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 | 8.9 | Low |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 9.7 | Moderate to Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.8 | Moderate to High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.8 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.1 | Low |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.5 | Moderate to Low |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.9 | Low |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.4 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 4.1 | High |

| Polar Protic Solvents | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 17.8 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.5 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.6 | Moderate to Low |

| n-Butanol | 16.0 | 5.7 | 15.8 | 9.8 | Moderate to Low |

| Acetic Acid | 14.5 | 8.0 | 13.5 | 9.3 | Moderate |

| Water | 15.5 | 16.0 | 42.3 | 37.1 | Very Low |

Disclaimer: These are predicted solubilities based on a theoretical model and should be confirmed experimentally.

Experimental Determination of Solubility

While predictive models are a valuable starting point, experimental verification is crucial for accurate solubility data. The following section provides detailed protocols for qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the solubility of alpha,alpha'-dianilino-p-xylene in various solvents.

Protocol:

-

Preparation: Dispense approximately 10 mg of alpha,alpha'-dianilino-p-xylene into a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds at room temperature.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility based on the following criteria:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Caption: Qualitative Solubility Assessment Workflow.

Quantitative Solubility Determination: Gravimetric Method

The gravimetric method is a classic and reliable technique for determining the thermodynamic solubility of a compound.[4]

Protocol:

-

Saturated Solution Preparation:

-

Add an excess amount of alpha,alpha'-dianilino-p-xylene to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of excess solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended for accuracy.

-

-

Solvent Evaporation:

-

Transfer the clear, saturated solution to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

-

Calculation:

-

Weigh the evaporating dish containing the dried solute.

-

The mass of the dissolved solute is the final weight minus the initial weight of the evaporating dish.

-

Solubility can then be expressed in various units, such as g/L or mg/mL.

-

Caption: Gravimetric Solubility Determination Workflow.

Quantitative Solubility Determination: UV-Vis Spectroscopy Method

This method is suitable for compounds that exhibit UV absorbance and is often faster than the gravimetric method. A key prerequisite is the development of a reliable calibration curve.

Protocol:

Part A: Calibration Curve Construction

-

Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing a small amount of alpha,alpha'-dianilino-p-xylene and dissolving it in a solvent in which it is freely soluble and that is UV-transparent at the wavelength of maximum absorbance (λ_max).

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution with the same solvent.

-

UV-Vis Measurement: Measure the absorbance of each standard solution at the λ_max of alpha,alpha'-dianilino-p-xylene.

-

Plotting: Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

Part B: Solubility Measurement

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Section 4.2, Step 1).

-

Phase Separation and Dilution:

-

After reaching equilibrium, filter the supernatant to obtain a clear, saturated solution.

-

Accurately dilute a small, known volume of the saturated solution with the appropriate solvent to bring the absorbance within the linear range of the calibration curve.

-

-

UV-Vis Measurement: Measure the absorbance of the diluted solution at the λ_max.

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Caption: UV-Vis Spectroscopic Solubility Determination Workflow.

Discussion and Field-Proven Insights

The predicted solubility data, derived from Hansen Solubility Parameters, provides a valuable initial screening tool for solvent selection. Solvents with Ra values below 10 are generally considered to have a higher probability of dissolving the solute. Based on our predictions, polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane, and chloroform are expected to be good solvents for alpha,alpha'-dianilino-p-xylene. This is attributed to a favorable balance of dispersion, polar, and hydrogen bonding interactions.

Conversely, highly polar protic solvents like water and methanol, as well as non-polar aliphatic solvents like n-hexane, are predicted to be poor solvents. The large disparity in their HSPs, particularly the hydrogen bonding component for water and the lack of polar and hydrogen bonding character for hexane, explains this predicted low solubility.

It is imperative for researchers to experimentally validate these predictions using the detailed protocols provided. The choice of quantitative method—gravimetric or UV-Vis spectroscopy—will depend on the available equipment, the amount of sample, and the UV-absorbance characteristics of the compound. For compounds with low UV absorbance or when a high degree of accuracy for thermodynamic solubility is required, the gravimetric method is often preferred.

Conclusion

This in-depth technical guide provides a comprehensive resource for understanding and determining the solubility of alpha,alpha'-dianilino-p-xylene. By combining a predictive theoretical framework based on Hansen Solubility Parameters with detailed, practical experimental protocols, this guide empowers researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and to generate reliable solubility data. The methodologies and insights presented herein are designed to facilitate the effective use of alpha,alpha'-dianilino-p-xylene in its various applications.

References

-

Stefanis, E., & Panayiotou, C. (2012). A new group-contribution method for predicting Hansen solubility parameters of polymers. International Journal of Pharmaceutics, 426(1-2), 29-41. [Link]

-

Just, S., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14358-14365. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2021). Polymers, 13(16), 2758. [Link]

-

Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. [Link]

-

Shodex. (n.d.). Polarities of Solvents. [Link]

-

ResearchGate. (2016). Polarity Index. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

-

Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

-

Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. [Link]

-

PureSynth. (n.d.). AlphaAlpha-Dianilino-P-Xylene 98.0%(GC). [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

The University of the West Indies at Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). alpha,alpha'-Dianilino-p-xylene. PubChem. [Link]

-

Díaz de los Ríos, M., et al. (2021). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry, 2(2), 319-331. [Link]

-

Just, S., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14358-14365. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Britannica. (n.d.). Gravimetric analysis. [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. [Link]

-

Scribd. (n.d.). Hansen Solubility parameters values list. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

ResearchGate. (n.d.). Figure S3. UV-Vis calibration lines for determination of the solubility.... [Link]

-

A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 333-339. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

-

ResearchGate. (2017). How to calculate concentration of drug soluble in oil by UV Spectroscopy?. [Link]

-

Impact Factor. (n.d.). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. [Link]

-

Research Journal of Pharmacy and Technology. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2012). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

-

Scilight Press. (2025). Environments: Machine Learning Study Based on Hansen Solubility Parameters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. kinampark.com [kinampark.com]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic data for alpha,alpha'-Dianilino-p-xylene (NMR, IR, UV-Vis)

An In-Depth Technical Guide to the Spectroscopic Characterization of α,α'-Dianilino-p-xylene

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of α,α'-dianilino-p-xylene, a molecule of interest in materials science and synthetic chemistry. While experimental data for this specific compound is not widely published, this document outlines the predicted spectroscopic signatures based on established principles and provides detailed, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This guide is intended for researchers and scientists in organic synthesis, materials development, and analytical chemistry, offering a robust methodology for structural verification and electronic property analysis.

Introduction: The Structural and Electronic Landscape of α,α'-Dianilino-p-xylene

α,α'-Dianilino-p-xylene features a unique molecular architecture, combining a rigid p-xylene core with two flexible anilino substituents at the benzylic positions. This structure imparts specific electronic and steric properties that are crucial to its potential applications. The central p-disubstituted benzene ring, flanked by two CH-NH linkages to terminal phenyl groups, creates a conjugated system that is expected to exhibit distinct spectroscopic behavior.

Accurate structural elucidation is the cornerstone of any chemical research. This guide provides the theoretical and practical foundation for confirming the identity and purity of α,α'-dianilino-p-xylene using a multi-spectroscopic approach. By understanding the expected spectral features, researchers can confidently assign observed data to the correct molecular structure and identify any potential impurities or side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For α,α'-dianilino-p-xylene, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure by mapping the unique chemical environments of each proton and carbon atom.

Predicted ¹H NMR Spectral Data

The symmetry of the molecule simplifies the expected ¹H NMR spectrum. We anticipate four distinct signals corresponding to the aromatic protons on the central and terminal rings, the benzylic protons, and the N-H protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for α,α'-Dianilino-p-xylene (in CDCl₃)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Central Ring (Ar-H) | ~7.30 | Singlet (s) | 4H | Due to symmetry, all four protons on the central p-xylene ring are chemically equivalent. |

| Terminal Ring (Ar-H) | 6.60 - 7.20 | Multiplet (m) | 10H | Protons on the terminal aniline rings will show characteristic ortho, meta, and para splitting patterns. |

| Benzylic (CH) | ~4.35 | Doublet (d) | 2H | These protons are coupled to the adjacent N-H proton. The exact shift is influenced by the adjacent N and Ar groups. |

| Amine (N-H) | ~4.00 (Broad) | Triplet (t) | 2H | Expected to be a broad signal due to quadrupolar relaxation and exchange. It will show coupling to the benzylic CH. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the proton data, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for α,α'-Dianilino-p-xylene (in CDCl₃)

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Benzylic (CH) | ~48-55 | Typical range for a carbon atom bonded to a nitrogen and an aromatic ring. |

| Central Ring (Ar-C) | ~129 | Quaternary carbons of the central ring. |

| Central Ring (Ar-CH) | ~138 | CH carbons of the central ring. |

| Terminal Ring (Ar-C-N) | ~148 | The carbon atom of the aniline ring directly attached to the nitrogen atom is significantly deshielded. |

| Terminal Ring (Ar-C) | 113 - 130 | Carbons of the terminal aniline rings will appear in the typical aromatic region. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating workflow for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified α,α'-dianilino-p-xylene sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Co-add 1024 scans or more, as the natural abundance of ¹³C is low.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Diagram 1: NMR Data Acquisition Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of α,α'-dianilino-p-xylene will be characterized by absorptions corresponding to N-H, C-H (aromatic and aliphatic), and C-N bonds, as well as aromatic C=C stretching.

Table 3: Predicted IR Absorption Frequencies for α,α'-Dianilino-p-xylene

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Vibration Type |

| N-H Stretch | 3350 - 3450 | Medium | Stretching |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Stretching |

| Aliphatic C-H Stretch | 2850 - 2950 | Weak | Stretching |

| Aromatic C=C Stretch | 1580 - 1620 & 1450 - 1500 | Strong | Stretching |

| C-N Stretch | 1250 - 1350 | Strong | Stretching |

| Aromatic C-H Bend (p-sub) | 800 - 840 | Strong | Out-of-plane Bending |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

-

Sample Application:

-

Place a small amount (1-2 mg) of the solid α,α'-dianilino-p-xylene sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although modern software often does this automatically.

-

Label the significant peaks.

-

Diagram 2: ATR-FTIR Experimental Workflow

Caption: Step-by-step process for acquiring an ATR-FTIR spectrum.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic conjugation within a molecule. The extended π-system of α,α'-dianilino-p-xylene, involving two aniline moieties and a central phenyl ring, is expected to give rise to characteristic absorptions in the UV region.

Predicted UV-Vis Spectral Data

We anticipate two primary absorption bands:

-

π → π* Transitions: Strong absorptions are expected in the 250-300 nm range, characteristic of the electronic transitions within the benzene rings. The conjugation between the rings through the CH-NH bridge may cause a bathochromic (red) shift compared to simple benzene or aniline.

-

n → π* Transitions: Weaker absorptions may be observed at longer wavelengths (>300 nm) due to the promotion of a non-bonding electron from the nitrogen lone pair into an anti-bonding π* orbital.

Experimental Protocol for UV-Vis Data Acquisition

-

Solution Preparation:

-

Prepare a stock solution of α,α'-dianilino-p-xylene in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a concentration of ~1 mg/mL.

-

Perform serial dilutions to create a series of solutions with concentrations in the range of 1 to 10 µg/mL. This is to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).

-

-

Instrument Setup:

-

Use a dual-beam spectrophotometer.

-

Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.

-

Run a baseline correction (autozero) across the desired wavelength range (e.g., 200 - 600 nm).

-

-

Sample Measurement:

-

Replace the solvent in the sample cuvette with the most dilute sample solution.

-

Scan the spectrum and record the wavelength of maximum absorbance (λ_max).

-

If the absorbance is too low or high, use a more or less concentrated solution, respectively.

-

-

Data Analysis:

-

Identify the λ_max values for all observed transitions.

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) from a plot of absorbance versus concentration.

-

Conclusion: A Unified Spectroscopic Identity

The structural confirmation of α,α'-dianilino-p-xylene relies not on a single technique, but on the convergence of evidence from NMR, IR, and UV-Vis spectroscopy. The ¹H and ¹³C NMR spectra will define the precise connectivity and chemical environment of every atom. The IR spectrum will confirm the presence of key functional groups, particularly the N-H bond. Finally, the UV-Vis spectrum will provide information on the electronic structure and conjugation within the molecule. By following the detailed protocols and comparing the acquired data to the predicted values outlined in this guide, researchers can achieve a high-confidence characterization of this important chemical entity.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag. [Link]